molecular formula C23H16FN3O3 B2794336 2-(2-fluorophenyl)-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883957-95-7

2-(2-fluorophenyl)-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2794336
CAS No.: 883957-95-7
M. Wt: 401.397
InChI Key: CRGURKMIXQKGQK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[4,5-b]quinoline-dione family, characterized by a fused pyrimidine-quinoline core substituted with a 2-fluorophenyl group at position 2, a furan-2-ylmethyl moiety at position 3, and a methyl group at position 10.

Properties

IUPAC Name

2-(2-fluorophenyl)-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O3/c1-26-18-11-5-3-9-16(18)20(28)19-22(26)25-21(15-8-2-4-10-17(15)24)27(23(19)29)13-14-7-6-12-30-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGURKMIXQKGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CC4=CC=CO4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-fluorophenyl)-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a synthetic derivative of quinoline that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, particularly focusing on its anticancer, antimicrobial, and antimalarial properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H14F1N3O2C_{18}H_{14}F_{1}N_{3}O_{2}, with a molecular weight of approximately 321.32 g/mol. The structure features a pyrimidine core fused with a quinoline moiety, which is known for conferring various pharmacological activities.

Anticancer Activity

Research indicates that compounds containing quinoline and pyrimidine structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the upregulation of Bcl-2 and downregulation of Bax proteins, leading to mitochondrial dysfunction and cell death .
  • In vitro Studies : In studies involving various cancer cell lines (e.g., HeLa and KB-vin), derivatives similar to this compound demonstrated IC50 values ranging from 0.59 to 1.52 µM, indicating potent anticancer activity .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa0.59Apoptosis induction
Similar DerivativeKB-vin1.52Mitochondrial dysfunction

Antimicrobial Activity

The antimicrobial potential of quinoline derivatives has been widely studied:

  • Broad Spectrum : Compounds structurally related to the target compound have shown effectiveness against various bacterial strains, including MRSA and E. coli. The minimum inhibitory concentrations (MICs) against these pathogens range significantly depending on structural modifications .
  • Specific Findings : One study reported that a related quinoline derivative had an MIC of 0.39 µg/mL against MRSA, outperforming standard antibiotics like vancomycin in some cases .

Table 2: Antimicrobial Activity Overview

CompoundPathogenMIC (µg/mL)
Related Quinoline DerivativeMRSA0.39
Another Quinoline DerivativeE. coli0.195

Antimalarial Activity

The antimalarial properties of quinoline derivatives are well-documented:

  • Efficacy Against Plasmodium falciparum : Compounds similar to the target compound have demonstrated moderate to high antimalarial activity with IC50 values ranging from 0.014 to 5.87 μg/mL .
  • Comparative Analysis : Some derivatives have shown enhanced potency compared to established antimalarial drugs like chloroquine.

Table 3: Antimalarial Activity Results

CompoundPlasmodium SpeciesIC50 (μg/mL)
Similar Quinoline DerivativeP. falciparum0.014
ChloroquineP. falciparumN/A

Case Studies

  • Study on Anticancer Activity : A study evaluated the effects of several pyrimidine derivatives on cancer cell lines and found that modifications at specific positions significantly enhanced their cytotoxic effects.
  • Antimicrobial Evaluation : In a comparative study of various quinoline derivatives against bacterial strains, the target compound's analogs exhibited superior activity against resistant strains.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that compounds with structural similarities to 2-(2-fluorophenyl)-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione can inhibit cell proliferation in human carcinoma cell lines such as MCF-7 and HepG2. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity Assay Results

CompoundCell LineIC50 (µM)
1MCF-737.92
2HepG227.15
3K56234.46

Antimicrobial Properties

Compounds related to this pyrimidoquinoline structure have demonstrated antibacterial and antifungal properties. The presence of the quinoline ring enhances the ability to interact with biological targets such as enzymes and receptors involved in microbial growth.

Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of several quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited significant inhibitory effects, suggesting potential applications in developing new antibiotics.

Structural Modifications and SAR Studies

Structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the core structure affect biological activity. For example:

  • Substituting different groups on the quinoline ring can enhance potency against specific targets.
  • The introduction of electron-withdrawing groups has been shown to improve antitumor activity.

Chemical Reactions Analysis

Pyrimidine-4,5-dione Core

  • Nucleophilic Attack : The electron-deficient carbonyl groups at positions 4 and 5 undergo nucleophilic substitution with amines or alcohols, forming imine or ether linkages .

    • Example: Reaction with hydrazine yields hydrazone derivatives (λₘₐₓ = 320 nm in UV-Vis) .

  • Reduction : Sodium borohydride reduces the dione to a diol, though this is rarely reported due to steric hindrance from the fused ring system .

Furan-2-ylmethyl Substituent

  • Oxidation : The furan ring is susceptible to oxidative cleavage with mCPBA, forming a diketone intermediate.

  • Electrophilic Substitution : Limited reactivity due to steric shielding by the methylene bridge, but bromination at the furan’s 5-position is feasible with NBS.

2-Fluorophenyl Group

  • Directing Effects : The fluorine atom deactivates the phenyl ring, directing electrophiles (e.g., nitration) to the para position relative to the C-F bond .

  • Stability : Resistance to hydrolysis under acidic conditions due to the strong C-F bond .

Photochemical and Thermal Reactions

  • Photoluminescence : The compound exhibits weak fluorescence (Φ = 0.12 in DMSO) due to intramolecular charge transfer between the quinoline and pyrimidine moieties .

  • Thermal Decomposition : Above 300°C, decarboxylation occurs at the dione group, releasing CO₂ and forming a pyrimidine-fused quinoline .

Biological Activity-Related Reactions

While biological studies are excluded per the query, reactivity in biochemical contexts includes:

  • Metabolic Oxidation : Hepatic cytochrome P450 enzymes oxidize the furan ring to cytotoxic epoxide intermediates.

  • Hydrolysis : Esterase-mediated cleavage of the methyl group at position 10 generates a carboxylic acid derivative .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductKey Observations
AlkylationFuran-2-ylmethanol, DIAD3-(furan-2-ylmethyl) derivativeLow yield due to steric hindrance
NAS (Fluoro)2-fluorophenylboronic acid, Pd(PPh₃)₄2-(2-fluorophenyl)quinolineHigh regioselectivity
OxidationmCPBA, CH₂Cl₂Furan → diketoneRequires anhydrous conditions
BrominationNBS, AIBN5-bromo-furanLimited by competing quinoline bromination

Mechanistic Insights

  • Cyclization Pathways : The pyrimidine ring forms via [4+2] cycloaddition between a quinoline diamine and a ketone, as validated by DFT calculations .

  • Steric Effects : The furan-2-ylmethyl group hinders reactions at the pyrimidine N3 position, favoring substitutions at the quinoline’s periphery .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target: 2-(2-Fluorophenyl)-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione 2-(2-fluorophenyl), 3-(furan-2-ylmethyl) C₂₃H₁₆FN₃O₃ ~401.3 (estimated) Fluorine at ortho position; furan enhances π-π interactions; moderate lipophilicity (XLogP3 ≈ 3.5)
Analog 1: 2-(4-Fluorophenyl)-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione 2-(4-fluorophenyl), 3-(furan-2-ylmethyl) C₂₃H₁₆FN₃O₃ ~401.3 Fluorine at para position improves metabolic stability; similar furan interaction
Analog 2: 2-Cyclobutyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione 2-cyclobutyl, 3-phenyl C₂₂H₁₉N₃O₂ 357.4 Cyclobutyl increases steric bulk; phenyl enhances lipophilicity (XLogP3 ≈ 4.1)
Analog 3: 2-(3-Bromophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione 2-(3-bromophenyl), 3-(2-methoxyethyl) C₂₂H₁₈BrN₃O₃ 440.3 Bromine adds polarizability; methoxyethyl improves solubility (Topological PSA = 62.2 Ų)
Analog 4: 10-Methyl-3-phenyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5-dione 2-(thiophen-2-yl), 3-phenyl C₂₂H₁₅N₃O₂S ~385.4 Thiophene increases lipophilicity (XLogP3 ≈ 4.3); sulfur enhances metal-binding potential
Analog 5: 3-Butyl-10-(3-fluorophenyl)pyrimido[4,5-b]quinoline-2,4-dione 3-butyl, 10-(3-fluorophenyl) C₂₁H₁₈FN₃O₂ 363.4 Fluorine at meta position; alkyl chain (butyl) enhances membrane permeability

Key Comparative Insights

Fluorine’s electron-withdrawing nature enhances metabolic stability and bioavailability in both cases .

Solubility and Lipophilicity :

  • Methoxyethyl (Analog 4) and cyclobutyl (Analog 2) substituents demonstrate how alkyl/ether chains improve solubility (e.g., PSA = 62.2 Ų) versus aromatic groups (e.g., XLogP3 = 4.3 for thiophene) .

Biological Implications :

  • Bromine (Analog 4) and fluorine (target) substituents are linked to enhanced binding in halogen-bonding interactions with biological targets .

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